molecular formula C7H8INO2S B3266833 3-Iodo-4-methylbenzene-1-sulfonamide CAS No. 437604-15-4

3-Iodo-4-methylbenzene-1-sulfonamide

Cat. No.: B3266833
CAS No.: 437604-15-4
M. Wt: 297.12 g/mol
InChI Key: CDARHVDXDFHNPQ-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzene-1-sulfonamide: is an organosulfur compound with the molecular formula C7H8INO2S and a molecular weight of 297.12 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methylbenzene-1-sulfonamide typically involves the iodination of 4-methylbenzenesulfonamide. One common method includes the reaction of 4-methylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Iodo-4-methylbenzene-1-sulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its bioactivity, making it a candidate for the development of antimicrobial and anticancer agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for modifications that can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-iodo-4-methylbenzene-1-sulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. The iodine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    3-Bromo-4-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    3-Chloro-4-methylbenzene-1-sulfonamide:

Uniqueness: 3-Iodo-4-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug design, offering opportunities for the development of novel compounds with enhanced biological activity .

Properties

IUPAC Name

3-iodo-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARHVDXDFHNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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